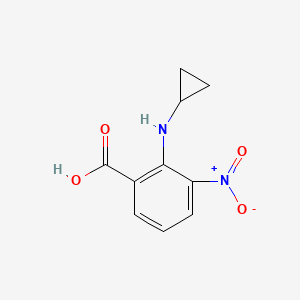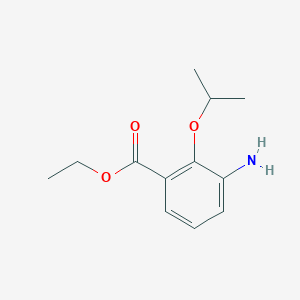![molecular formula C13H24N2O3 B7978043 Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate](/img/structure/B7978043.png)
Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate is a notable organic compound that belongs to the class of amides and esters. Its structural complexity and potential for varied applications in multiple scientific fields have sparked considerable interest.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate typically involves the following steps:
Condensation Reaction: : Starting with (2S)-4-methyl-2-aminopentanoic acid and (3R)-piperidin-3-ylamine, the initial step involves forming an amide bond through a condensation reaction, often facilitated by coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: : The resulting amide then undergoes esterification with methanol, typically in the presence of acidic or basic catalysts to yield the final compound.
Industrial Production Methods
In industrial settings, large-scale production of this compound may employ:
Batch Reactors: : Using controlled temperature and mixing to achieve high purity and yield.
Continuous Flow Processes: : For enhanced efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate can be oxidized under specific conditions to yield corresponding oxides.
Reduction: : It undergoes reduction reactions, potentially forming simpler amines and alcohols.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation Reagents: : Chromium trioxide, Potassium permanganate.
Reduction Reagents: : Lithium aluminum hydride, Sodium borohydride.
Substitution Reagents: : Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products Formed
Oxidation: : Yields corresponding carboxylic acids and amides.
Reduction: : Produces simpler amines and alcohols.
Substitution: : Generates substituted esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: : A valuable intermediate in creating complex molecules.
Biology
Bioconjugation: : Used to attach peptides or proteins for biological studies.
Medicine
Drug Development: : A precursor in the synthesis of pharmacologically active compounds.
Industry
Material Science: : Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The compound's activity typically involves:
Enzyme Inhibition: : Acting as an inhibitor for specific enzymes by mimicking natural substrates.
Receptor Binding: : Interacting with cellular receptors to modulate biological pathways.
Pathways Involved: : Often impacts signaling pathways related to metabolic and neurological functions.
Vergleich Mit ähnlichen Verbindungen
Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate stands out due to its balanced ester and amide functionalities, which provide unique reactivity and stability compared to other compounds like:
Methyl (2S)-4-methyl-2-aminopentanoate: : Lacks the amide group, resulting in different reactivity.
(3R)-Piperidin-3-ylformamidoacetic acid: : Similar amide functionality but differing in ester presence.
Eigenschaften
IUPAC Name |
methyl (2S)-4-methyl-2-[[(3R)-piperidine-3-carbonyl]amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-9(2)7-11(13(17)18-3)15-12(16)10-5-4-6-14-8-10/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRPAHUJFCSXHA-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








amine](/img/structure/B7978016.png)



![2-phenyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7978037.png)

